molecular formula C5H8N2S B1281273 2-Amino-4-ethylthiazole CAS No. 34631-53-3

2-Amino-4-ethylthiazole

Cat. No.: B1281273
CAS No.: 34631-53-3
M. Wt: 128.2 g/mol
InChI Key: JJDSGHBAXFTEHZ-UHFFFAOYSA-N
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Description

2-Amino-4-ethylthiazole is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Corrosion Inhibition

A study by Sudheer and M. Quraishi (2013) in "Corrosion Science" investigated the efficacy of triazole derivatives, including 4-amino-5-ethyl-4 H -1,2,4-triazole-3thiol, a compound related to 2-amino-4-ethylthiazole, as corrosion inhibitors for copper in acidic environments. Their findings revealed that these compounds, particularly 4-amino-5-ethyl-4 H -1,2,4-triazole-3thiol, showed significant inhibition efficiency, suggesting potential applications in protecting metal surfaces against corrosion (Sudheer & Quraishi, 2013).

2. Antimicrobial Properties

Desai et al. (2019) in "Synthetic Communications" explored the antimicrobial activities of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives against various bacterial and fungal strains. Their research indicated that these derivatives exhibit notable antimicrobial properties, which can be leveraged in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

3. Synthesis of Bioactive Compounds

Research by Pushkal Samadhiya et al. (2012) in the "Journal of The Serbian Chemical Society" demonstrated the synthesis of compounds derived from 2-aminothiazole, which exhibited antibacterial, antifungal, and anti-inflammatory activities. This underscores the role of 2-aminothiazole derivatives in synthesizing compounds with diverse biological activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

4. Pharmaceutical Development

The work of Debasis Das et al. (2016) in "European Journal of Medicinal Chemistry" highlighted the use of the 2-aminothiazole core in medicinal chemistry, with applications in developing drugs for anticancer, antitumor, antidiabetic, and anticonvulsant therapies. This indicates the significance of 2-aminothiazole derivatives in the pharmaceutical industry (Das, Sikdar, & Bairagi, 2016).

5. Development of Diagnostic Tools

A study by Risong Na et al. (2016) in "Molecules" reported on the synthesis of a ratiometric fluorescent probe based on ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate for the selective detection of biomolecules such as cysteine and homocysteine. This highlights the potential of 2-aminothiazole derivatives in creating diagnostic tools for medical and analytical applications (Na et al., 2016).

Mechanism of Action

2-Aminothiazole derivatives have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They have been used in the development of anticancer drugs such as dasatinib and alpelisib .

Safety and Hazards

2-Amino-4-ethylthiazole is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, eye protection, and face protection .

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Therefore, the future innovation in this field could be promising .

Properties

IUPAC Name

4-ethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDSGHBAXFTEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495258
Record name 4-Ethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34631-53-3
Record name 4-Ethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1,3-thiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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